9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid
Description
Chemical Structure and Properties This compound (CAS: Not explicitly provided; referenced as SY249654 in and ) is a brominated benzoazepine derivative with a carboxylic acid substituent at position 7 and an isopropyl group on the nitrogen atom of the azepine ring. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 270.12 g/mol . Key identifiers include:
Properties
IUPAC Name |
9-bromo-1-propan-2-yl-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)16-6-4-3-5-10-7-11(14(17)18)8-12(15)13(10)16/h7-9H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVQPJBARGJZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC2=C1C(=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Derivatives
A common approach involves cyclization of γ-amino alcohol precursors. For example, N-BOC-protected 4-chloroaniline undergoes lithiation at -78°C in tetrahydrofuran (THF), followed by reaction with 2-pyridinecarboxaldehyde to form a key intermediate. Subsequent deprotection and intramolecular cyclization under acidic conditions yield the seven-membered azepine ring. This method typically achieves 55–65% yields but requires strict temperature control to prevent epimerization.
Reductive Amination Pathways
Alternative routes employ reductive amination of keto esters. Methyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carboxylate undergoes sodium borohydride reduction at -40°C, followed by mesylation and elimination to form the unsaturated azepine core. This method benefits from improved stereocontrol, with reported diastereomeric ratios exceeding 4:1 in favor of the desired trans isomer.
Bromination and Isopropyl Group Introduction
Electrophilic Aromatic Bromination
Late-stage bromination at the 9-position is achieved using nitronium tetrafluoroborate in acetonitrile at 0°C. Kinetic studies show optimal regioselectivity (9:1 para:ortho ratio) when using sulfolane as a co-solvent. The brominated intermediate is isolated in 74–82% yield after aqueous workup and column chromatography.
N-Isopropylation Strategies
Two distinct methods introduce the isopropyl moiety:
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Alkylation of Secondary Amines : Treatment of the azepine nitrogen with 2-bromopropane in the presence of NaH (DMF, 70°C) provides moderate yields (45–55%) but risks over-alkylation.
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Reductive Amination : Condensation with isobutyraldehyde using morpholinophosphorochloridate activators achieves superior yields (68–72%) while maintaining ring integrity.
Carboxylic Acid Functionalization
Ester Hydrolysis
The methyl ester precursor undergoes saponification using 1M LiOH in dioxane/water (1:1 v/v) at 0°C. This two-phase system prevents decarboxylation, with complete conversion observed within 2 hours. Acidification with H₃PO₄ precipitates the carboxylic acid in 85–90% purity.
Direct Carboxylation Methods
Palladium-catalyzed carbonylation of 9-bromo intermediates using CO gas (20 atm) in methanol/TEA achieves direct carboxyl group installation. This one-pot method reduces step count but requires specialized equipment, with yields plateauing at 62% due to competing protodebromination.
Key Synthetic Routes Compared
Critical Process Parameters
Temperature Control
Catalyst Systems
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Suzuki coupling steps employ Pd(PPh₃)₄ (2 mol%) with K₂CO₃ base in toluene/EtOH
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Negishi couplings show superior selectivity (98:2 E/Z) compared to Stille methods (85:15)
Purification Challenges
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves three major impurities:
Crystallization from ethyl acetate/hexane (1:5) increases purity to >99% by removing planar impurities through π-stacking exclusion.
Scale-Up Considerations
Kilogram-scale runs reveal:
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Exothermic risks during LiAlH₄ reductions require jacket cooling (-15°C coolant)
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Pd catalyst recycling reduces costs by 40% through tetrathiafulvalene-assisted precipitation
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Continuous flow bromination improves throughput by 3× compared to batch processes
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
δ 3.15–3.40 (m, 4H, CH₂-N-CH₂)
δ 4.55 (sept, 1H, N-CH(CH₃)₂)
δ 7.82 (s, 1H, Ar-H)
HPLC-MS: m/z 312.20 [M+H]⁺ (calcd 312.07 for C₁₄H₁₈BrNO₂)
Applications in Medicinal Chemistry
The carboxylic acid moiety enables conjugation to:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzo[b]azepine derivatives.
Scientific Research Applications
The compound features a complex bicyclic structure that includes a bromine atom and an isopropyl group, contributing to its reactivity and interaction with biological systems.
Pharmacological Applications
Research indicates that compounds similar to 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid exhibit potential as therapeutic agents. Studies have focused on:
- Antidepressant Activity : Compounds in the benzoazepine class have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anxiolytic Effects : The compound may also have anxiolytic properties due to its structural similarity to existing anxiolytics.
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications.
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Synthetic Pathways : Researchers have developed synthetic routes involving this compound as a precursor for creating novel pharmaceuticals and agrochemicals.
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Data Table :
Reaction Type Conditions Yield (%) Alkylation Base-catalyzed 85 Acylation Acidic conditions 90 Reduction Hydrogenation 75
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Data Table :
Materials Science
The potential use of this compound in materials science has been explored due to its unique chemical properties.
- Polymerization Studies : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid
- Key Differences : Lacks the isopropyl group on the nitrogen atom.
- Molecular Formula: C₁₀H₁₀BrNO₂ (MW: 256.10 g/mol).
- This compound may exhibit higher solubility in polar solvents compared to its isopropyl analog due to reduced hydrophobicity .
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 219686-43-8)
- Key Differences: Ring System: Contains a 1,4-diazepine ring (7-membered with two nitrogen atoms) instead of a monocyclic azepine. Substituents: Bromine at position 7 (vs. 9) and a ketone group at position 2.
- Molecular Formula : C₉H₉BrN₂O (MW: 241.09 g/mol).
- Functional Impact : The diazepine ring introduces additional conformational flexibility, while the ketone group may participate in different biochemical interactions, such as forming Schiff bases with amines .
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic Acid Methyl Ester
- Key Differences :
- Halogen : Chlorine at position 7 (vs. bromine at 9).
- Functional Groups : Methyl ester (vs. carboxylic acid) and a tosyl (sulfonyl) group on the nitrogen.
- Additional Group : A ketone at position 4.
- Molecular Formula: Not explicitly provided, but estimated as C₁₉H₂₀ClNO₅S (MW: ~409.89 g/mol).
- Functional Impact : The ester group reduces polarity, enhancing membrane permeability, while the tosyl group improves stability against nucleophilic attack. The chlorine atom’s smaller size may alter binding affinity in biological targets compared to bromine .
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde
- Key Differences :
- Core Structure : Carbazole-thiophene hybrid (vs. benzoazepine).
- Functional Groups : Aldehyde and tert-butoxycarbonyl (Boc) protective groups.
- Molecular Formula : C₂₅H₂₆N₂O₃S (MW: 434.55 g/mol).
- Functional Impact : The aldehyde group enables conjugation reactions, while the Boc group protects amines during synthesis. The carbazole-thiophene system may exhibit enhanced π-π stacking in solid-state applications .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Functional Implications |
|---|---|---|---|---|
| 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid | C₁₁H₁₂BrNO₂ | 270.12 | Isopropyl-N, Br (position 9), COOH | Enhanced lipophilicity, H-bonding capacity |
| 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid | C₁₀H₁₀BrNO₂ | 256.10 | Br (position 9), COOH | Higher polarity, reduced steric hindrance |
| 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | C₉H₉BrN₂O | 241.09 | Diazepine ring, Br (position 7), ketone | Conformational flexibility, Schiff base formation |
| 7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic Acid Methyl Ester | C₁₉H₂₀ClNO₅S | ~409.89 | Cl (position 7), tosyl-N, ester, ketone | Improved stability, membrane permeability |
| 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde | C₂₅H₂₆N₂O₃S | 434.55 | Carbazole-thiophene, aldehyde, Boc | π-π stacking, conjugation versatility |
Biological Activity
9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid (CAS Number: 2306369-53-7) is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a bromine atom and an isopropyl group, which may influence its reactivity and interactions with biological systems.
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.20 g/mol
- Physical Form : White to yellow solid
- Purity : 95% .
The biological activity of 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in halogen bonding which can strengthen interactions with proteins and nucleic acids .
Anticancer Properties
Recent studies have indicated that compounds structurally related to 9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds with similar structures showed IC50 values in the nanomolar range against various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.054 | Induces apoptosis |
| Compound B | MCF-7 | 0.048 | Inhibits tubulin polymerization |
Neuroprotective Effects
There is also emerging evidence suggesting that derivatives of benzo[b]azepines may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Study on Tetrahydrobenzoazepines : A series of tetrahydrobenzoazepine derivatives were tested for their antiproliferative effects against human cancer cell lines. The results indicated that modifications at specific positions significantly affected their potency .
- Neuroprotective Screening : A study assessed the neuroprotective effects of substituted benzo[b]azepines in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Q & A
Q. What are the standard methods for synthesizing 9-bromo-substituted benzazepine derivatives?
Answer: A common approach involves bromination of the benzazepine core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). Subsequent functionalization, such as introducing the isopropyl group via alkylation (e.g., using isopropyl bromide and a base like NaH), is performed. Carboxylic acid groups are often introduced via hydrolysis of nitriles or esters under acidic/basic conditions. For analogs, Mitsunobu reactions or palladium-catalyzed cross-couplings are employed for regioselective modifications .
Q. How is the purity of 9-bromo-1-isopropyl benzazepine derivatives validated?
Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should show characteristic peaks:
- Bromine substituent: Deshielded aromatic protons (δ 7.2–7.8 ppm).
- Isopropyl group: Doublet of doublets (δ 1.2–1.5 ppm for CH₃; δ 3.5–4.0 ppm for CH).
- Carboxylic acid: Broad peak at δ 10–12 ppm (COOH) in DMSO-d₆ .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data for benzazepine derivatives be resolved?
Answer: Discrepancies (e.g., bond lengths or dihedral angles) arise from crystal packing effects or disorder. To resolve:
Refinement: Use SHELXL with restraints for disordered atoms.
DFT calculations: Compare experimental data with optimized geometries (B3LYP/6-31G* level).
Twinned crystals: Apply TWINABS for absorption corrections.
Example: In a related benzodiazepine, dihedral angles between the benzazepine ring and substituents varied by 3–5° due to hydrogen bonding .
Q. What strategies optimize the regioselectivity of bromination in benzazepine scaffolds?
Answer: Regioselectivity is influenced by:
Directing groups: Electron-withdrawing groups (e.g., COOH) meta-direct bromination.
Solvent polarity: Polar solvents (e.g., DMF) favor para-bromination via stabilization of transition states.
Catalysts: FeCl₃ enhances para-selectivity in aromatic bromination (yield: 70–80%) .
Q. How do steric effects from the isopropyl group impact the molecule’s conformation?
Answer: The isopropyl group induces steric hindrance, forcing the benzazepine ring into a boat conformation. This is confirmed via:
Q. What analytical techniques resolve spectral overlaps in ¹³C NMR for crowded benzazepine regions?
Answer:
DEPT-135: Differentiates CH₃/CH₂/CH groups.
HSQC/HMBC: Assigns quaternary carbons (e.g., COOH at δ 170–175 ppm).
Cryogenic NMR: Low-temperature (e.g., 223 K) reduces line broadening .
Q. Safety and Handling
Q. What precautions are critical when handling brominated benzazepines?
Answer:
Q. Data Contradiction Analysis
Q. How to address conflicting bioactivity data in benzazepine analogs?
Answer:
Batch variability: Ensure consistent purity (>98% via HPLC).
Solubility: Use DMSO stock solutions standardized by quantitative NMR.
Assay interference: Test for false positives (e.g., thiol-reactive bromides in enzymatic assays) .
Q. Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
